molecular formula C12H10N2O4S B5512015 4-[(pyridin-3-ylamino)sulfonyl]benzoic acid

4-[(pyridin-3-ylamino)sulfonyl]benzoic acid

Cat. No.: B5512015
M. Wt: 278.29 g/mol
InChI Key: KUHLMKHDNRIUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(pyridin-3-ylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.03612798 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic and Synthetic Applications

Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes provides an efficient access to valuable aryl sulfides, utilizing a strategy that highlights the role of benzoic acid derivatives in facilitating such reactions. This method shows a broad substrate scope and a high degree of functional group tolerance, suggesting applications in the synthesis of complex molecules (Yang et al., 2015).

Anticancer and Radiosensitizing Agents

A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides have been synthesized and demonstrated significant cytotoxic activity against human breast cancer cell lines. The compounds also showed a synergistic effect with gamma radiation, highlighting their potential as both anticancer and radiosensitizing agents (Ghorab et al., 2012).

Photopolymerization for 3D Microfabrication

A bis[(diarylamino)styryl]benzene core with covalently attached sulfonium moieties, serving as a two-photon-activatable photoacid generator, has been developed for positive-tone 3D microfabrication. This photoacid generator demonstrates a large two-photon absorption cross-section and a high quantum yield for acid generation, making it suitable for initiating the polymerization of epoxides at significantly lower intensities compared to traditional UV initiators (Zhou et al., 2002).

Synthesis of Imidazoles

Sulfonic acid-functionalized pyridinium chloride has been used as an efficient and recyclable catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This methodology allows for high yields and short reaction times, underscoring the versatility of pyridinium-based compounds in catalyzing multi-component reactions (Zare et al., 2015).

Photovoltaic Studies

Heteroaryl incorporated acetylide-functionalized pyridinyl ligands have been synthesized and their dinuclear Cu(I) complexes studied for applications in dye-sensitized solar cells (DSSCs). These complexes demonstrate moderate power conversion efficiencies, indicating their potential in the development of new materials for photovoltaic applications (Jayapal et al., 2018).

Properties

IUPAC Name

4-(pyridin-3-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-3-5-11(6-4-9)19(17,18)14-10-2-1-7-13-8-10/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHLMKHDNRIUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.